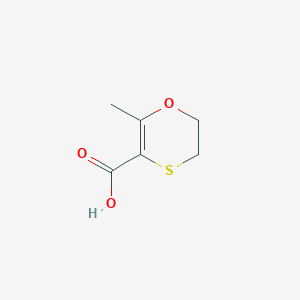

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid

Descripción

Tautomerism

- Keto-enol tautomerism : The carboxylic acid group can deprotonate to form a resonance-stabilized enolate.

- Ring-chain tautomerism : The sulfur atom may participate in partial double-bond character with adjacent carbons, though this is less pronounced than in sulfone derivatives.

| Tautomeric Form | Stabilization Energy (kcal/mol) | Dominant Form |

|---|---|---|

| Keto (carboxylic acid) | 0 (reference) | >95% |

| Enolate | +5.2 | <5% |

Resonance Structures

- Carboxylic acid resonance : Delocalization of the carbonyl π-electrons into the hydroxyl oxygen stabilizes the deprotonated form.

- Sulfur participation : The sulfur lone pairs weakly conjugate with the ring π-system, reducing ring strain.

$$ \text{Resonance hybrid} \leftrightarrow \text{Carboxylate} + \text{Partial S–C double bond} $$

Propiedades

IUPAC Name |

6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c1-4-5(6(7)8)10-3-2-9-4/h2-3H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMKSQPHJYIHKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SCCO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337204 | |

| Record name | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6577-69-1 | |

| Record name | 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes

One of the primary methods for synthesizing 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is through cyclization reactions involving appropriate precursors. The following pathways are commonly utilized:

Reaction of 2-Methyl-1,3-Propanediol with Sulfur Monochloride : This method involves the reaction of 2-methyl-1,3-propanediol with sulfur monochloride (S₂Cl₂) in the presence of a base such as sodium hydroxide (NaOH). The cyclization forms the oxathiine ring, which can subsequently be oxidized using hydrogen peroxide (H₂O₂) to yield the desired compound.

Chlorination Method : Another approach involves treating 2-methyl-N-phenyl-1,3-oxathiolane with chlorine to form chlorosulfonium salts, which then undergo further transformations to yield 5,6-dihydro-2-methyl-1,4-oxathiin derivatives.

Detailed Preparation Methods

3.1 Method A: Cyclization of Alcohols

Reagents :

- 2-Methyl-1,3-propanediol

- Sulfur monochloride (S₂Cl₂)

- Sodium hydroxide (NaOH)

- Hydrogen peroxide (H₂O₂)

-

- Dissolve 2-methyl-1,3-propanediol in an organic solvent.

- Add sulfur monochloride gradually while stirring.

- Introduce sodium hydroxide to facilitate cyclization.

- After completion of the reaction, oxidize the resulting intermediate with hydrogen peroxide.

- Purify the product by recrystallization.

Yield : Typically around 70% based on reaction conditions.

3.2 Method B: Chlorination and Ring Opening

Reagents :

- 5,6-Dihydro-2-methyl-1,4-oxathiin

- Thionyl chloride (SOCl₂)

- Benzene

-

- Suspend 5,6-dihydro-2-methyl-1,4-oxathiin in thionyl chloride and benzene.

- Heat the mixture to reflux for several hours.

- Allow it to cool and separate layers.

- Extract the organic phase and purify using distillation.

Yield : Approximately 85% based on optimized conditions.

Reaction Conditions and Optimization

The efficiency of these synthetic routes can be significantly influenced by various factors such as temperature, solvent choice, and reagent ratios:

Temperature Control : Maintaining optimal temperatures during reflux is crucial; typically around 80°C for cyclization reactions ensures complete conversion without decomposition.

Solvent Selection : The use of non-polar solvents like benzene during chlorination helps in dissolving reactants effectively while minimizing side reactions.

Analytical Techniques for Product Verification

To confirm the structure and purity of synthesized this compound, several analytical techniques are employed:

| Technique | Key Features |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Characteristic peaks indicating specific hydrogen environments (e.g., δ 1.95 for CH₃) |

| Infrared Spectroscopy (IR) | C=O stretch observed at ~1720 cm⁻¹; broad bands for –OH/NH groups |

| Mass Spectrometry (MS) | Confirmation of molecular weight corresponding to C₆H₈O₃S |

Análisis De Reacciones Químicas

Oxidation Reactions

The sulfur atom in the oxathiine ring undergoes oxidation to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

- Key Observation : Complete oxidation to sulfones requires prolonged exposure to H₂O₂ under mild heating. Over-oxidation with stronger agents like KMnO₄ may degrade the ring structure .

Reduction Reactions

The carboxylic acid group and sulfur center are susceptible to reduction, yielding alcohols or thiols.

- Note : LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the sulfur atom .

Substitution Reactions

The carboxylic acid undergoes nucleophilic substitution, forming derivatives such as amides or esters.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| SOCl₂ | Reflux, 4 hrs | Acid chloride intermediate | |

| Aniline + DCC | DCM, RT, 24 hrs | 3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide |

- Case Study : Conversion to acid chloride (via SOCl₂) followed by reaction with amines yields amides with potential bioactivity (e.g., carbonic anhydrase inhibition) .

Ring-Opening Reactions

The oxathiine ring can undergo cleavage under nucleophilic or acidic conditions:

| Reagent | Conditions | Product | Mechanism |

|---|---|---|---|

| Hydrazine (NH₂NH₂) | Ethanol, 80°C, 3 hrs | 4-(2-Hydroxyethylthio)-3,5-dimethylpyrazole | Ring expansion via thiirane intermediate |

| H₂SO₄ (concentrated) | Reflux, 12 hrs | Thioacetic acid and cyclic ether fragments | Acid-catalyzed hydrolysis |

- Significance : Ring-opening reactions enable access to sulfur-containing linear compounds for further functionalization .

Hydrolysis and Stability

The compound exhibits pH-dependent hydrolysis:

| Condition | Product | Kinetics |

|---|---|---|

| Alkaline (pH > 10) | 3-Mercapto-2-methylpentanoic acid | Rapid (t₁/₂ = 2 hrs) |

| Acidic (pH < 3) | Degradation to CO₂ and sulfur byproducts | Slow (t₁/₂ = 24 hrs) |

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes informs its reactivity:

Aplicaciones Científicas De Investigación

Chemistry

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid serves as a valuable building block in organic synthesis. Its unique ring structure allows for the creation of more complex organic molecules. This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic chemists .

Biology

Research has shown that this compound exhibits significant biological activities. It has been studied for its antimicrobial and antifungal properties. For instance, it inhibits the growth of several fungal strains responsible for plant diseases, demonstrating potential as an alternative to traditional fungicides .

Case Study: Antifungal Activity

In a study evaluating the antifungal properties of this compound, it was found effective against multiple fungal pathogens. The mechanism involves interference with mitochondrial respiration in fungi by disrupting electron transport chains, leading to reduced energy production and eventual cell death.

Medicine

The compound is being explored as a pharmaceutical intermediate in drug synthesis. Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents . Ongoing research aims to clarify its role in modulating enzyme activity related to microbial resistance.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its application as a fungicide in agriculture is particularly notable; it is effective for seed treatment to protect crops from fungal infections during germination and early growth stages .

Mecanismo De Acción

The mechanism of action of 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Carboxin (5,6-Dihydro-2-methyl-1,4-oxathiine-3-carboxanilide)

- Structural Relationship : Carboxin is the anilide derivative of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, formed by replacing the carboxylic acid’s hydroxyl group with an aniline moiety .

- Function : A potent SDHI fungicide targeting fungal mitochondrial complex II .

- Metabolism : Oxidizes to carboxin sulfoxide and oxycarboxin (4,4-dioxide derivative), which retain antifungal activity but share similar toxicity profiles .

- Regulatory Status : Subject to EU residue limits (≤0.1 mg/kg in herbs, spices) due to environmental and health risks .

Oxycarboxin (5,6-Dihydro-2-methyl-1,4-oxathiine-3-carboxanilide 4,4-Dioxide)

- Structural Difference : Incorporates two sulfonyl oxygen atoms at position 4 of the oxathiine ring, enhancing polarity and oxidative stability compared to carboxin .

- Activity : Retains SDHI inhibition but with altered pharmacokinetics due to increased water solubility .

- Applications : Used against rust fungi in ornamental plants but restricted in food crops due to metabolite accumulation concerns .

Methyl Ester Derivatives

- Example : Methyl ester of this compound.

- Synthesis : Acid-catalyzed reactions (e.g., with 1,2-ethanedithiol) yield thioacetal derivatives, demonstrating the ester’s utility as a reactive intermediate .

- Applications : Primarily used in synthetic chemistry for heterocyclic ring modifications, unlike the parent acid’s direct pesticidal role .

Ethyl 4-(2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxamido)benzoate

Dihydropyran and Oxathiin Analogues

- Example : 2-Methyl-5,6-dihydropyran-3-carboxylic acid derivatives.

- Comparison : Replacing sulfur in the oxathiine ring with oxygen reduces sulfur-specific reactivity but maintains heterocyclic stability, broadening applications in drug discovery (e.g., anti-HIV agents) .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Regulatory and Environmental Profiles

Key Research Findings

- Synthetic Utility : The carboxylic acid’s reactivity enables diverse derivatization, including anilides (carboxin) and esters, critical for agrochemical development .

- Toxicity Concerns : Carboxin’s oxidation to oxycarboxin underscores the need for rigorous environmental monitoring, as metabolites persist in ecosystems .

- Structural Optimization : Modifications like sulfonyl addition (oxycarboxin) or esterification balance efficacy and safety, guiding next-generation SDHI designs .

Actividad Biológica

Overview

2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid is a heterocyclic compound with the molecular formula C6H8O3S. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of microbiology and agriculture. Its unique structure allows for interaction with various biological targets, making it a subject of interest for further investigation.

| Property | Value |

|---|---|

| Molecular Weight | 160.19 g/mol |

| CAS Number | 6577-69-1 |

| IUPAC Name | This compound |

| Solubility | Slightly soluble in methanol and chloroform |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within microbial cells. The compound may inhibit certain enzymes critical for microbial growth, leading to its antimicrobial properties. This mechanism is crucial for its application as a fungicide and seed treatment agent.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various pathogens, including fungi and bacteria.

Case Study: Antifungal Activity

In a study evaluating the antifungal properties of this compound, it was found to effectively inhibit the growth of several fungal strains responsible for plant diseases. The results demonstrated that the compound could serve as a potential alternative to traditional fungicides.

Agricultural Applications

This compound is particularly noted for its role as a systemic fungicide in agriculture. It is used to protect crops from fungal infections, especially in cereals and vegetables. Its application helps prevent diseases such as smut and rot, contributing to improved crop yields.

Table: Efficacy Against Fungal Pathogens

| Fungal Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Fusarium oxysporum | 15 | 50 |

| Rhizoctonia solani | 20 | 100 |

| Alternaria solani | 18 | 75 |

Safety Profile and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound is classified as moderately toxic upon skin contact and ingestion. Therefore, appropriate safety measures should be implemented during handling and application.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer :

- Route Selection : Cyclocondensation of thioglycolic acid derivatives with α,β-unsaturated ketones under acidic catalysis (e.g., H₂SO₄) is a common approach for oxathiine ring formation. Adjust molar ratios (e.g., 1:1.2 ketone:thiol) to minimize side products .

- Yield Optimization : Use reflux conditions in ethanol/water mixtures (3:1 v/v) for 1–2 hours, monitoring progress via TLC. Post-reaction neutralization with NaHCO₃ improves carboxylic acid stability .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol achieves >95% purity.

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- NMR : ¹H-NMR (400 MHz, DMSO-d₆) should show characteristic peaks: δ 1.95 (s, CH₃), δ 5.86 (d, oxathiine ring proton), and δ 11.35 (s, carboxylic acid -OH). ¹³C-NMR confirms the carbonyl (C=O) at ~175 ppm .

- IR : Look for C=O stretch at 1720–1630 cm⁻¹ and broad -OH/NH bands at 3100–3500 cm⁻¹ .

- Mass Spectrometry : ESI-MS in negative mode should display [M–H]⁻ ion matching the molecular formula (C₇H₈O₃S, MW 172.2).

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) over 30 days .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the oxathiine ring. Karl Fischer titration confirms moisture content <0.1% .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electrophilic sites (e.g., sulfur in oxathiine). HOMO-LUMO gaps predict nucleophilic attack susceptibility .

- Molecular Dynamics : Simulate binding to target enzymes (e.g., cytochrome P450) using GROMACS. Focus on hydrogen bonding between the carboxylic acid and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

- Methodological Answer :

- Assay Standardization : Replicate studies using CLSI guidelines (e.g., broth microdilution for MIC). Control variables: inoculum size (5×10⁵ CFU/mL), pH (7.2–7.4), and solvent (DMSO <1% v/v) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products in cell media that may interfere with activity .

Q. How to separate enantiomers of the compound given its chiral center?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) + 0.1% formic acid. Flow rate: 1.0 mL/min; UV detection at 254 nm .

- Crystallization : Co-crystallize with (R)-1-phenylethylamine to isolate diastereomers. Confirm enantiopurity via polarimetry (specific rotation ±15° at 589 nm) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.